molecular formula C22H19F3N2O3 B2493190 N-(2-methoxy-5-methylphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide CAS No. 946221-61-0

N-(2-methoxy-5-methylphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2493190
CAS No.: 946221-61-0
M. Wt: 416.4
InChI Key: KJNFOOICYCSMNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2-dihydropyridine core substituted with a 2-oxo group at position 2, a 3-carboxamide moiety linked to a 2-methoxy-5-methylphenyl group, and a benzyl group at position 1 bearing a 3-trifluoromethyl substituent. The trifluoromethyl group is a common pharmacophore known to improve metabolic stability and lipophilicity, while the methoxy and methyl substituents on the aryl carboxamide may modulate solubility and target interaction .

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N2O3/c1-14-8-9-19(30-2)18(11-14)26-20(28)17-7-4-10-27(21(17)29)13-15-5-3-6-16(12-15)22(23,24)25/h3-12H,13H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNFOOICYCSMNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant reaction conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions would vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions could result in derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have shown that derivatives of dihydropyridine compounds exhibit promising anticancer properties. For instance, a related compound demonstrated significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% . The mechanism of action is believed to involve the disruption of cellular processes critical for cancer cell survival.

Molecular Docking Studies

Molecular docking studies indicate that compounds similar to N-(2-methoxy-5-methylphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide can bind effectively to target proteins involved in cancer progression. For example, binding affinities were reported in the range of -5.8 to -8.2 kcal/mol for interactions with transcriptional regulators in bacteria . This suggests potential applications not only in cancer therapy but also in antibacterial strategies.

Enzyme Inhibition

The compound has shown potential as an inhibitor of key enzymes involved in inflammatory pathways. Research indicates that related compounds can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response . This positions the compound as a candidate for developing anti-inflammatory medications.

Synthesis of Bioactive Molecules

This compound can serve as a precursor for synthesizing other bioactive molecules. Its unique structure allows for modifications that can yield new compounds with enhanced biological activities .

Development of Functional Materials

The unique chemical properties of this compound suggest its utility in creating functional materials. For example, modifications to the dihydropyridine scaffold could lead to materials with specific electronic or photonic properties suitable for use in sensors or organic electronics.

Case Studies and Research Findings

StudyFocusFindings
Anticancer Activity Cell Line TestingSignificant growth inhibition (PGI > 85%) against multiple cancer cell lines .
Molecular Docking Protein InteractionBinding energies ranging from -5.8 to -8.2 kcal/mol with bacterial proteins .
Enzyme Inhibition Anti-inflammatory PropertiesEffective inhibition of COX and LOX enzymes .
Synthesis Potential Bioactive DerivativesAbility to synthesize new bioactive compounds from the parent structure .

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Modifications

  • Pyridine vs. Dihydropyridine :
    The compound in (5-chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide) shares a pyridine backbone but lacks the partial saturation of the dihydropyridine core in the target compound. The 1,2-dihydropyridine structure may enhance binding to targets requiring planar aromatic systems, while the 2-oxo group could participate in hydrogen bonding .

  • Furopyridine Derivatives: Compounds in and feature a fused furo[2,3-b]pyridine core. Additionally, the trifluoroethylamino substituent in introduces a strong electron-withdrawing group, which might influence electronic distribution and metabolic stability differently than the target compound’s trifluoromethylbenzyl group .

Substituent Effects

  • Carboxamide Variations :
    The target compound’s 2-methoxy-5-methylphenyl carboxamide contrasts with the 2,4-difluorophenyl group in . Fluorine substituents typically enhance bioavailability and potency via electronegativity and reduced metabolic oxidation, whereas methoxy and methyl groups may improve solubility through steric and electronic effects .

  • Trifluoromethyl Positioning :
    Both the target compound and ’s analog include a 3-(trifluoromethyl)phenylmethyl group. However, in , this group is attached to a pyridine ring, whereas in the target compound, it is part of a dihydropyridine system. The electron-withdrawing trifluoromethyl group likely enhances resistance to oxidative metabolism in both cases .

  • Pyrazolopyridine Analogs :
    lists pyrazolo[4,3-c]pyridine carboxamides with substituents like ethoxy, propyl, and cycloheptyl. These compounds prioritize bulkier substituents, which may increase steric hindrance and reduce off-target interactions compared to the target compound’s smaller methoxy and methyl groups .

Hypothetical Pharmacological Implications

  • Potency and Selectivity :
    The dihydropyridine core may offer better selectivity for enzymes or receptors requiring partial saturation (e.g., kinases or ion channels) compared to fully aromatic pyridines () or fused furopyridines (–2).
  • Metabolic Stability :
    The trifluoromethyl group in both the target compound and ’s analog likely prolongs half-life by resisting cytochrome P450-mediated oxidation. However, the methoxy group in the target compound could introduce new metabolic pathways (e.g., O-demethylation) absent in fluorinated analogs .
  • Solubility : The 2-methoxy-5-methylphenyl group may improve aqueous solubility relative to the 2,4-difluorophenyl group in , which is more lipophilic .

Biological Activity

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • IUPAC Name : N-(2-methoxy-5-methylphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide
  • Molecular Formula : C20_{20}H19_{19}F3_{3}N2_{2}O3_{3}
  • Molecular Weight : Approximately 396.37 g/mol

Structural Features

  • The presence of a dihydropyridine ring contributes to its potential as a calcium channel blocker.
  • The trifluoromethyl group may enhance lipophilicity and metabolic stability.

Antimicrobial Activity

Recent studies have indicated that similar compounds within the dihydropyridine class exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

CompoundTest OrganismActivity
1Staphylococcus aureusInhibitory
2Escherichia coliModerate
3Candida albicansNot effective

Antitumor Activity

Dihydropyridine derivatives have also been evaluated for antitumor activity. For example, compounds similar to the one have been tested against human cancer cell lines, showing promising results in inhibiting cell proliferation.

Case Study: Antitumor Evaluation

A study conducted on various dihydropyridine derivatives found that certain modifications led to enhanced cytotoxicity against tumor cells such as HepG2 and NCI-H661. The structure-activity relationship (SAR) analysis revealed that specific substituents significantly impacted biological efficacy .

The proposed mechanisms of action for this class of compounds include:

  • Calcium Channel Modulation : Dihydropyridines are known to interact with L-type calcium channels, potentially leading to vasodilation and reduced blood pressure.
  • Inhibition of Enzymatic Pathways : Some studies suggest that these compounds may inhibit key enzymes involved in cancer cell metabolism.

In Vivo Studies

In vivo studies using animal models have demonstrated that similar compounds exhibit significant anti-inflammatory and analgesic effects. These findings support their potential therapeutic applications in treating conditions like hypertension and chronic pain.

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that compounds within this class have favorable absorption profiles, with moderate bioavailability. Toxicological assessments show low acute toxicity levels, making them suitable candidates for further development .

Q & A

Q. What are the key synthetic steps for this compound, and how do reaction conditions influence yield?

The synthesis involves multi-step organic reactions:

  • Step 1 : Condensation of substituted benzylamine (e.g., 3-(trifluoromethyl)benzylamine) with a carbonyl-containing intermediate (e.g., 2-methoxy-5-methylbenzaldehyde) to form a Schiff base .
  • Step 2 : Cyclization under basic conditions (e.g., using pyridine or K₂CO₃) to construct the dihydropyridine core .
  • Step 3 : Amidation or coupling reactions to introduce the carboxamide group . Critical Factors : Solvent choice (DMF or ethanol enhances solubility), temperature control (70–100°C for cyclization), and catalysts (e.g., p-toluenesulfonic acid for acid-mediated steps) significantly impact yield and purity .

Q. How do structural features like the trifluoromethyl group influence bioactivity?

The trifluoromethyl (-CF₃) group enhances:

  • Lipophilicity : Improves membrane permeability and target binding .
  • Metabolic Stability : Resists oxidative degradation due to strong C-F bonds .
  • Electron-Withdrawing Effects : Modulates electronic properties of the aromatic ring, affecting interactions with enzymes or receptors (e.g., kinase inhibition) . SAR studies show that replacing -CF₃ with -Cl or -Br reduces potency by 30–50% in enzyme inhibition assays .

Q. What analytical techniques validate the compound’s structural integrity?

  • NMR Spectroscopy : Confirms regiochemistry of substituents (e.g., methoxy vs. methyl groups) .
  • X-ray Crystallography : Resolves tautomeric forms (e.g., lactam vs. hydroxy-pyridine tautomers) and hydrogen-bonding networks critical for stability .
  • HPLC-MS : Monitors purity (>95%) and identifies by-products (e.g., N-oxide derivatives from incomplete cyclization) .

Advanced Research Questions

Q. How can the cyclization step be optimized to improve yield and purity?

Strategies :

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining >85% yield .
  • Flow Chemistry : Enables precise control of temperature and reagent mixing, minimizing side reactions .
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) can stabilize transition states during cyclization . Data-Driven Optimization : Use Design of Experiments (DoE) to model interactions between temperature, solvent polarity, and catalyst loading .

Q. How can contradictions in reported bioactivity data (e.g., anticancer vs. antimicrobial effects) be resolved?

Approaches :

  • Target-Specific Assays : Use isoform-selective enzymes (e.g., COX-2 for anti-inflammatory studies) to eliminate off-target effects .
  • Metabolite Profiling : Identify active metabolites (e.g., hydroxylated derivatives) that may contribute to divergent results .
  • Cross-Study Comparisons : Normalize data using standardized protocols (e.g., IC₅₀ values under identical pH and temperature conditions) .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Software like AutoDock Vina models binding modes to kinases or GPCRs, highlighting key residues (e.g., Lys216 in ATP-binding pockets) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to validate docking predictions .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., -CF₃ vs. -OCH₃) with bioactivity using descriptors like logP and polar surface area .

Q. How does substituent variation (e.g., methoxy vs. nitro groups) alter pharmacological profiles?

Case Study :

  • Methoxy (-OCH₃) : Increases solubility (logP reduced by 0.5 units) and bioavailability but reduces affinity for hydrophobic binding pockets .
  • Nitro (-NO₂) : Enhances electron-deficient character, improving interactions with nucleophilic residues (e.g., cysteine thiols) but increasing metabolic liability . Experimental Design : Synthesize analogs via Suzuki-Miyaura coupling to systematically evaluate substituent effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.